molecular formula C11H16O3S B14615739 2-Pentylbenzene-1-sulfonic acid CAS No. 58425-66-4

2-Pentylbenzene-1-sulfonic acid

Cat. No.: B14615739
CAS No.: 58425-66-4
M. Wt: 228.31 g/mol
InChI Key: VBVVNLPJLRAFAI-UHFFFAOYSA-N
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Description

2-Pentylbenzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. It consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) and a pentyl group (-C₅H₁₁). This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylbenzene-1-sulfonic acid typically involves the sulfonation of 2-pentylbenzene. This can be achieved by reacting 2-pentylbenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum) under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors where 2-pentylbenzene is continuously fed into a reactor containing sulfur trioxide and fuming sulfuric acid. The reaction mixture is then quenched with water to precipitate the sulfonic acid product, which is subsequently purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Pentylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the sulfonic acid group can lead to the formation of corresponding sulfonates.

Common Reagents and Conditions

Major Products Formed

    Sulfonates: Reduction of the sulfonic acid group forms sulfonates.

    Sulfonic Acid Derivatives: Oxidation leads to various sulfonic acid derivatives.

Scientific Research Applications

2-Pentylbenzene-1-sulfonic acid has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Pentylbenzene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H⁺) in chemical reactions. The sulfonic acid group (-SO₃H) is highly polar and can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it an effective catalyst and reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentylbenzene-1-sulfonic acid is unique due to its intermediate alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it versatile for use in various applications, from catalysis to surfactant production.

Properties

CAS No.

58425-66-4

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

2-pentylbenzenesulfonic acid

InChI

InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14)

InChI Key

VBVVNLPJLRAFAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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